MRE-269-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H29N3O3 |

|---|---|

Molecular Weight |

425.6 g/mol |

IUPAC Name |

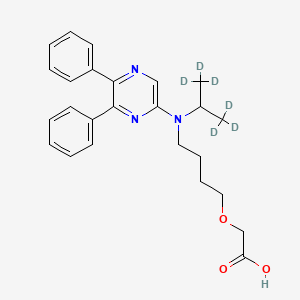

2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid |

InChI |

InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i1D3,2D3 |

InChI Key |

OJQMKCBWYCWFPU-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of MRE-269-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of MRE-269-d6, a deuterated internal standard for MRE-269 (also known as ACT-333679), the active metabolite of the prostacyclin receptor agonist Selexipag. This document details the synthetic pathway, experimental protocols, and the relevant biological signaling cascade.

Introduction

MRE-269 is a potent and selective agonist of the prostacyclin (IP) receptor, playing a crucial role in the vasodilation of the pulmonary circulation.[1] It is the active metabolite of Selexipag, a medication used for the treatment of pulmonary arterial hypertension (PAH).[1] Isotopic labeling of MRE-269 with deuterium to create this compound is essential for pharmacokinetic studies, enabling its use as an internal standard in mass spectrometry-based bioanalysis. The six deuterium atoms are strategically placed on the isopropyl group to ensure metabolic stability of the label and a clear mass shift from the unlabeled analyte.

This guide outlines a logical synthetic route to this compound, commencing with the synthesis of a deuterated key intermediate, followed by its incorporation into the Selexipag scaffold and subsequent hydrolysis to the final product.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a multi-step process that mirrors the synthesis of unlabeled Selexipag, with the key difference being the introduction of deuterium at an early stage. The overall workflow can be summarized as follows:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 4-(Isopropyl-d6-amino)butan-1-ol

The key deuterated intermediate is synthesized via reductive amination of 4-aminobutan-1-ol with acetone-d6.

Materials:

-

4-Aminobutan-1-ol

-

Acetone-d6

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Platinum oxide (PtO₂) (optional, for catalytic hydrogenation)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: Dissolve 4-aminobutan-1-ol in methanol. Add acetone-d6 (typically in excess) to the solution. Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the deuterated imine intermediate. The reaction can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C. Alternatively, for catalytic hydrogenation, the reaction mixture can be subjected to a hydrogen atmosphere in the presence of a catalyst like platinum oxide.[2]

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water or dilute HCl. Adjust the pH to basic (pH > 10) with an aqueous solution of NaOH.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by distillation or column chromatography to yield pure 4-(isopropyl-d6-amino)butan-1-ol.

Synthesis of Selexipag-d6

The deuterated intermediate is then used in a multi-step synthesis to produce Selexipag-d6. The following is a general procedure based on known synthetic routes for Selexipag.[3]

Step 1: Coupling of 4-(Isopropyl-d6-amino)butan-1-ol with 5-Chloro-2,3-diphenylpyrazine

-

Combine 4-(isopropyl-d6-amino)butan-1-ol and 5-chloro-2,3-diphenylpyrazine in a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone or neat).

-

Add a base such as potassium tert-butoxide.

-

Heat the reaction mixture to an elevated temperature (e.g., 190 °C) and stir for several hours.

-

After cooling, the product, 4-((5,6-diphenylpyrazin-2-yl)(isopropyl-d6)amino)butan-1-ol, can be isolated and purified.

Step 2: Alkylation

-

The alcohol from the previous step is alkylated with tert-butyl bromoacetate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) and a strong base (e.g., aqueous KOH) in a suitable solvent system (e.g., benzene or toluene).

-

The resulting ester is then isolated.

Step 3: Saponification

-

The tert-butyl ester is saponified using a base such as sodium hydroxide in a solvent like methanol to yield the corresponding carboxylic acid, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl-d6)amino]butoxy}acetic acid.

Step 4: Amide Coupling

-

The carboxylic acid is coupled with methanesulfonamide using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent (e.g., THF) to give Selexipag-d6.

Hydrolysis of Selexipag-d6 to this compound

The final step involves the hydrolysis of the N-acylsulfonamide group of Selexipag-d6.[4]

Procedure:

-

Dissolve Selexipag-d6 in a suitable solvent mixture, such as THF and water.

-

Add a base, for example, lithium hydroxide (LiOH).

-

Stir the reaction at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or chromatography.

Quantitative Data

The following table summarizes expected quantitative data for the key synthetic steps. Please note that actual yields and isotopic enrichment may vary depending on the specific reaction conditions and purification methods employed.

| Step | Reactants | Product | Typical Yield (%) | Isotopic Enrichment (%) |

| Reductive Amination | 4-Aminobutan-1-ol, Acetone-d6 | 4-(Isopropyl-d6-amino)butan-1-ol | 70-85 | >98 |

| Synthesis of Selexipag-d6 (Overall) | 4-(Isopropyl-d6-amino)butan-1-ol, 5-Chloro-2,3-diphenylpyrazine, and others | Selexipag-d6 | 40-60 | >98 |

| Hydrolysis | Selexipag-d6 | This compound | 85-95 | >98 |

MRE-269 Signaling Pathway

MRE-269 exerts its therapeutic effect by acting as a selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The activation of the IP receptor initiates a downstream signaling cascade that ultimately leads to vasodilation and inhibition of smooth muscle cell proliferation.

Caption: MRE-269 signaling pathway via the IP receptor.

The binding of MRE-269 to the IP receptor leads to the activation of the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The elevated intracellular levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in vasodilation and the inhibition of pulmonary artery smooth muscle cell proliferation.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 3. CN105949135A - Synthetic method of selexipag - Google Patents [patents.google.com]

- 4. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MRE-269-d6 as a Selective IP Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MRE-269, a potent and selective agonist for the prostacyclin (IP) receptor. MRE-269 is the active metabolite of the oral medication selexipag, which is utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] This document details the pharmacological properties of MRE-269, including its binding affinity, selectivity profile, and functional activity. Detailed experimental protocols for key in vitro assays are provided to enable researchers to further investigate its mechanism of action. Additionally, this guide clarifies the role of its deuterated isotopologue, MRE-269-d6, in pharmacokinetic studies.

Introduction to MRE-269 and the IP Receptor

Prostacyclin (PGI₂) is a lipid mediator that exerts potent vasodilatory, anti-proliferative, and anti-platelet effects primarily through activation of the IP receptor, a G-protein coupled receptor (GPCR).[3][4] The IP receptor is predominantly coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] This signaling cascade plays a crucial role in maintaining vascular homeostasis.

MRE-269 (also known as ACT-333679) is a non-prostanoid IP receptor agonist and the active metabolite of selexipag.[1] Selexipag itself is a prodrug that is rapidly hydrolyzed in vivo to form MRE-269.[1] Due to its high selectivity for the IP receptor over other prostanoid receptors, MRE-269 offers a targeted therapeutic approach with a potentially favorable side-effect profile compared to less selective prostacyclin analogs.[2]

Pharmacological Profile of MRE-269

The pharmacological activity of MRE-269 has been characterized through a series of in vitro assays, demonstrating its high affinity and selectivity for the IP receptor, as well as its functional agonism.

Binding Affinity and Selectivity

The binding affinity of MRE-269 to the human IP receptor and its selectivity against other human prostanoid receptors have been determined using radioligand binding assays.

| Receptor | MRE-269 Kᵢ (nM) | MRE-269 IC₅₀ (µM) | Reference |

| IP | 20 | - | [6] |

| EP₁ | - | >10 | [6] |

| EP₂ | - | 5.8 | [6] |

| EP₃ | - | >10 | [6] |

| EP₄ | - | 4.9 | [6] |

| DP₁ | - | 2.6 | [6] |

| FP | - | >10 | [6] |

| TP | - | >10 | [6] |

Table 1: Binding Affinity and Selectivity of MRE-269 for Human Prostanoid Receptors.

Functional Activity

The functional agonist activity of MRE-269 is demonstrated by its ability to stimulate cAMP production and inhibit platelet aggregation. It also exhibits anti-proliferative effects on pulmonary artery smooth muscle cells (PASMCs).

| Assay | Cell Type/System | MRE-269 Potency | Reference |

| cAMP Accumulation | Human PASMCs | Concentration-dependent increase | [2] |

| Inhibition of ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | IC₅₀ = 0.21 µM | [2] |

| Inhibition of PDGF-induced PASMC Proliferation | CTEPH PASMCs | IC₅₀ = 0.07 µM | [2] |

Table 2: Functional Activity of MRE-269.

Signaling Pathway of the IP Receptor

Activation of the IP receptor by an agonist like MRE-269 initiates a well-defined signaling cascade. The primary pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects of vasodilation, inhibition of smooth muscle cell proliferation, and inhibition of platelet aggregation.[5][7]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of MRE-269.

Radioligand Binding Assay for IP Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of MRE-269 for the human IP receptor expressed in a suitable cell line, such as Chinese Hamster Ovary (CHO) cells.

Materials:

-

Membrane preparations from CHO cells stably expressing the human IP receptor.

-

[³H]Iloprost (Radioligand).

-

MRE-269 (Test compound).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail.

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells expressing the human IP receptor to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

50 µL of binding buffer (for total binding) or a high concentration of a non-labeled IP agonist (e.g., 10 µM Iloprost) for non-specific binding.

-

50 µL of various concentrations of MRE-269.

-

50 µL of [³H]Iloprost at a final concentration close to its Kₑ (e.g., 2-5 nM).

-

100 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the MRE-269 concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

cAMP Accumulation Assay

This protocol outlines a method to measure the functional agonism of MRE-269 by quantifying its ability to increase intracellular cAMP levels in human pulmonary artery smooth muscle cells (hPASMCs).

Materials:

-

Human Pulmonary Artery Smooth Muscle Cells (hPASMCs).

-

Cell culture medium.

-

MRE-269 (Test compound).

-

Forskolin (Positive control).

-

IBMX (Phosphodiesterase inhibitor).

-

Lysis buffer.

-

cAMP immunoassay kit (e.g., ELISA-based or HTRF-based).

-

Plate reader.

Procedure:

-

Cell Culture and Plating:

-

Culture hPASMCs in appropriate medium until they reach 80-90% confluency.

-

Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

-

Cell Stimulation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Add various concentrations of MRE-269 or a positive control (e.g., Forskolin) to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Aspirate the medium and lyse the cells according to the instructions of the chosen cAMP immunoassay kit.

-

Perform the cAMP measurement following the kit's protocol. This typically involves a competitive binding assay where endogenous cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the MRE-269 concentration.

-

Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression.

-

ADP-Induced Platelet Aggregation Assay

This protocol describes how to assess the inhibitory effect of MRE-269 on platelet aggregation induced by adenosine diphosphate (ADP) using light transmission aggregometry.

Materials:

-

Fresh human whole blood collected in sodium citrate tubes.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Adenosine Diphosphate (ADP) solution.

-

MRE-269 (Test compound).

-

Saline.

-

Light Transmission Aggregometer.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge fresh citrated human whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP with PPP if necessary.

-

-

Platelet Aggregation Measurement:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette an aliquot of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add a vehicle or various concentrations of MRE-269 and incubate for a few minutes.

-

Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of platelet aggregation for each concentration of MRE-269.

-

Calculate the percentage inhibition of aggregation relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the MRE-269 concentration.

-

Determine the IC₅₀ value from the resulting inhibition curve using non-linear regression.

-

The Role of this compound

This compound is a deuterated form of MRE-269. Deuterium is a stable, non-radioactive isotope of hydrogen. In drug development and clinical pharmacology, deuterated compounds like this compound are primarily used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

The key application of this compound is in pharmacokinetic studies of selexipag.[9] When analyzing biological samples (e.g., plasma, urine) to determine the concentrations of selexipag and its active metabolite MRE-269, a known amount of this compound is added to each sample. Because this compound is chemically identical to MRE-269 but has a different mass, it co-elutes during chromatography but is distinguished by the mass spectrometer. This allows for precise and accurate quantification of MRE-269 in the sample by correcting for variations in sample preparation and instrument response.

Conclusion

MRE-269 is a highly selective and potent agonist of the IP receptor, with demonstrated functional activity in cellular and physiological systems relevant to the treatment of pulmonary arterial hypertension. Its pharmacological profile, characterized by high affinity for the IP receptor and functional agonism leading to increased cAMP and inhibition of platelet aggregation, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the molecular mechanisms of MRE-269 and other IP receptor agonists. The deuterated analog, this compound, serves as an essential tool for the accurate pharmacokinetic assessment of selexipag and its active metabolite. This comprehensive understanding of MRE-269 and its properties is crucial for ongoing research and development in the field of cardiovascular pharmacology.

References

- 1. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 8. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist Selexipag - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tga.gov.au [tga.gov.au]

The Role of MRE-269-d6 in Pulmonary Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRE-269-d6, the active metabolite of the prostacyclin receptor agonist selexipag, and its significance in the field of pulmonary hypertension (PH) research. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction: this compound in the Context of Pulmonary Hypertension

Pulmonary hypertension is a progressive disease characterized by elevated blood pressure in the pulmonary arteries, leading to right heart failure and premature death. A key therapeutic strategy involves targeting the prostacyclin pathway, which mediates vasodilation and inhibits vascular smooth muscle cell proliferation. Selexipag (Uptravi®) is an orally available, selective prostacyclin IP receptor agonist approved for the treatment of pulmonary arterial hypertension (PAH). Following administration, selexipag is rapidly hydrolyzed to its active metabolite, this compound (also known as ACT-333679), which is responsible for the majority of the pharmacological activity. This compound is a potent and selective agonist of the prostacyclin (IP) receptor, offering a targeted approach to managing PAH.[1][2] This guide will focus on the core scientific and technical aspects of this compound relevant to ongoing and future research.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by selectively binding to and activating the prostacyclin (IP) receptor, a Gs protein-coupled receptor.[1][3] This activation initiates a downstream signaling cascade that leads to the relaxation of pulmonary arterial smooth muscle cells (PASMCs) and inhibition of their proliferation, addressing two key pathological features of PH.

The binding of this compound to the IP receptor stimulates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation (vasodilation). Furthermore, the increase in cAMP has been shown to upregulate the expression of inhibitor of DNA binding (ID) genes, such as ID1 and ID3, which play a crucial role in inhibiting the proliferation of PASMCs.[4]

Quantitative Data

Table 1: Receptor Binding Profile of this compound

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, µM) |

| Prostacyclin (IP) | 20 | - |

| Thromboxane (TP) | - | >10 |

| Prostaglandin D2 (DP) | - | 2.6 |

| Prostaglandin E2 (EP1) | - | >10 |

| Prostaglandin E2 (EP2) | - | 5.8 |

| Prostaglandin E2 (EP3) | - | >10 |

| Prostaglandin E2 (EP4) | - | 4.9 |

| Prostaglandin F2α (FP) | - | >10 |

| Data sourced from Cayman Chemical product information.[3] |

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Type/Tissue | Parameter | Value |

| Cellular Relaxation | Human PASMC | EC50 | 4.3 nM |

| Inhibition of Cell Proliferation | Human PASMC (PDGF-induced) | IC50 | 4.0 nM |

| Inhibition of Extracellular Matrix Synthesis | Human PASMC | IC50 | 8.3 nM |

| Inhibition of Cell Proliferation | Human PASMC from CTEPH patients (PDGF-induced) | IC50 | 0.07 µM |

| Inhibition of ADP-induced Platelet Aggregation | Human platelet-rich plasma | IC50 | 0.21 µM |

| Inhibition of ADP-induced Platelet Aggregation | Rat platelet-rich plasma | IC50 | 10 µM |

| Data compiled from multiple sources.[3][5] |

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species and Humans

| Species | Route | Dose | Cmax | Tmax (h) | t1/2 (h) | AUC |

| Rat | Oral (Selexipag) | - | - | - | - | - |

| Dog | Oral (Selexipag) | - | - | - | - | - |

| Monkey | Oral (Selexipag) | - | - | - | - | - |

| Human | Oral (Selexipag) | Single & Multiple | - | 3-4 | 6.2-13.5 | - |

| Qualitative data indicates this compound is the major active component in plasma across species. Specific quantitative preclinical data for this compound following selexipag administration requires further consolidation from proprietary studies. Human data is for the active metabolite MRE-269.[1][2] |

Experimental Protocols

In Vivo Model: Monocrotaline-Induced Pulmonary Hypertension in Rats

This model is widely used to screen compounds for their efficacy in treating pulmonary hypertension.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Induction of PH: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT; e.g., 60 mg/kg) is administered at Day 0.

-

Treatment: this compound or vehicle is administered daily via oral gavage, starting either prophylactically (Day 0 or 1) or therapeutically (e.g., Day 14).

-

Monitoring: Body weight and general health are monitored regularly.

-

Terminal Evaluation (Day 21-28):

-

Hemodynamics: Anesthetize the rat and insert a catheter into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Right Ventricular Hypertrophy: Excise the heart, separate the right ventricle (RV) from the left ventricle and septum (LV+S), and weigh each part to calculate the Fulton's Index (RV / (LV+S)).

-

Histology: Perfuse and fix the lungs. Embed lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) or van Gieson elastic stain to assess medial wall thickness of small pulmonary arteries.

-

In Vitro Assay: PASMC Proliferation (BrdU Incorporation)

This assay quantifies the anti-proliferative effect of this compound on pulmonary artery smooth muscle cells.

Methodology:

-

Cell Culture: Culture human or rat pulmonary artery smooth muscle cells (PASMCs) in appropriate growth medium.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Synchronization: Serum-starve the cells for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.

-

Treatment: Treat cells with a mitogen (e.g., platelet-derived growth factor, PDGF) in the presence of varying concentrations of this compound or vehicle for 24-48 hours.

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for a further 2-24 hours.

-

Fixation and Denaturation: Aspirate the medium, and fix and denature the cellular DNA according to the manufacturer's protocol of the BrdU assay kit.

-

Detection: Incubate with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). Add the enzyme substrate and measure the resulting colorimetric or fluorescent signal using a microplate reader.

-

Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.

In Vitro Assay: Pulmonary Artery Vasorelaxation

This assay assesses the vasodilatory properties of this compound on isolated pulmonary artery rings.

Methodology:

-

Tissue Preparation: Euthanize a rat and carefully dissect the main pulmonary artery. Clean the artery of adhering connective tissue and cut into 2-3 mm rings.

-

Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1-1.5 g, with solution changes every 15-20 minutes.

-

Pre-contraction: Contract the arterial rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine or U-46619.

-

Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add this compound in a cumulative manner to the organ bath, allowing the relaxation response to stabilize at each concentration.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the concentration-response curve and calculate the EC50 value.

Conclusion

This compound, the active metabolite of selexipag, is a cornerstone in the research and development of therapies for pulmonary hypertension. Its high selectivity and potency as a prostacyclin IP receptor agonist translate to significant vasodilatory and anti-proliferative effects in the pulmonary vasculature. The experimental models and assays detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other novel compounds targeting the prostacyclin pathway. A thorough understanding of its pharmacological profile and the methodologies to assess its efficacy is crucial for advancing the field of pulmonary hypertension treatment.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

MRE-269-d6: A Technical Guide to its Biological Activity and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269-d6 is the deuterated form of MRE-269, also known as ACT-333679. MRE-269 is the pharmacologically active metabolite of selexipag, a non-prostanoid prostacyclin receptor (IP receptor) agonist.[1][2] Selexipag is an orally available drug approved for the treatment of pulmonary arterial hypertension (PAH).[3] Upon oral administration, selexipag is rapidly hydrolyzed to MRE-269, which is the primary contributor to the drug's therapeutic effects due to its higher potency and longer half-life.[1] This technical guide provides an in-depth overview of the biological activity and pharmacology of MRE-269, with a focus on its mechanism of action, quantitative pharmacological parameters, and the experimental protocols used for its characterization. The "-d6" designation indicates that the molecule has been isotopically labeled with six deuterium atoms, a modification typically used for pharmacokinetic studies or as an internal standard in analytical assays, which does not alter its biological activity.

Core Mechanism of Action

MRE-269 is a potent and selective agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[4] The activation of the IP receptor by MRE-269 initiates a signaling cascade that is central to its therapeutic effects in pulmonary arterial hypertension.

Signaling Pathway

The binding of MRE-269 to the IP receptor predominantly leads to the activation of the Gs alpha subunit of the associated heterotrimeric G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of smooth muscle cell proliferation.[2][4]

Quantitative Pharmacology

The biological activity of MRE-269 has been quantified in various in vitro assays, demonstrating its potency and selectivity.

Receptor Binding and Functional Activity

| Parameter | Value | Cell Line/Tissue | Assay Type | Reference |

| EC50 (cAMP accumulation) | 11 nM | CHO cells expressing human IP receptor | cAMP accumulation | [4] |

| EC50 (Cellular Relaxation) | 4.3 nM | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Cellular Relaxation | [2] |

| IC50 (Cell Proliferation) | 4.0 nM | PASMCs | Cell Proliferation | [2] |

| IC50 (Extracellular Matrix Synthesis) | 8.3 nM | PASMCs | ECM Synthesis | [2] |

| IC50 (PDGF-induced proliferation in normal PASMCs) | 3.67 µmol/L | Normal PASMCs | BrdU Incorporation | [6] |

| IC50 (PDGF-induced proliferation in CTEPH PASMCs) | 0.07 µmol/L | CTEPH PASMCs | BrdU Incorporation | [6] |

Pharmacokinetics

| Parameter | Value | Species | Notes | Reference |

| Half-life (t1/2) | ~8 hours | Humans | Active metabolite of selexipag. | [1] |

| Cmax | ~0.02 µmol/L | Humans | After repeated oral administration of 0.6 mg selexipag twice daily for 8 days. | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacological data.

IP Receptor Binding Assay (Radioligand Competition)

This assay quantifies the affinity of MRE-269 for the IP receptor.

Protocol Workflow:

Detailed Steps:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human IP receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled IP receptor ligand (e.g., [3H]-iloprost), and varying concentrations of MRE-269.

-

For total binding, omit MRE-269. For non-specific binding, add a high concentration of a non-labeled IP receptor agonist.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of MRE-269.

-

Plot the percentage of specific binding against the logarithm of the MRE-269 concentration to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (HTRF)

This assay measures the functional consequence of IP receptor activation by quantifying the production of intracellular cAMP.

Protocol Workflow:

Detailed Steps:

-

Cell Culture and Plating:

-

Plate cells (e.g., CHO cells expressing the IP receptor or primary human PASMCs) in a 96-well plate and culture overnight.

-

-

Cell Stimulation:

-

Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add varying concentrations of MRE-269 to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

Lysis and Detection:

-

Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents: cAMP labeled with d2 and an anti-cAMP antibody labeled with a europium cryptate.

-

-

Incubation and Measurement:

-

Incubate for 60 minutes at room temperature to allow for the competitive binding of cellular cAMP and d2-labeled cAMP to the antibody.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the ratio of the two emission signals.

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the cell lysates from the standard curve.

-

Plot the cAMP concentration against the logarithm of the MRE-269 concentration to determine the EC50 value.

-

Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay (BrdU Incorporation)

This assay assesses the anti-proliferative effect of MRE-269 on PASMCs.

Protocol Workflow:

Detailed Steps:

-

Cell Culture and Synchronization:

-

Plate human PASMCs in 96-well plates.

-

Synchronize the cells in the G0/G1 phase of the cell cycle by serum starvation (e.g., 0.1% FBS) for 24-48 hours.[6]

-

-

Cell Treatment:

-

Incubation:

-

Incubate the cells for 24 hours to allow for cell proliferation and BrdU incorporation.[6]

-

-

BrdU Detection:

-

Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Add a primary antibody specific for BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.

-

-

Data Analysis:

-

Normalize the signal to the control (PDGF-stimulated cells without MRE-269).

-

Plot the percentage of proliferation inhibition against the logarithm of the MRE-269 concentration to determine the IC50 value.

-

Vasodilation Assay (Isolated Rat Pulmonary Artery)

This ex vivo assay measures the vasodilatory effects of MRE-269 on pre-constricted pulmonary artery rings.

Protocol Workflow:

Detailed Steps:

-

Tissue Preparation:

-

Isolate the pulmonary artery from a rat and place it in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Clean the artery of adhering tissue and cut it into rings of 2-3 mm in length.

-

Mount the rings on wires in an organ bath chamber filled with physiological salt solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Equilibration:

-

Allow the arterial rings to equilibrate for at least 60 minutes under a determined optimal resting tension.

-

-

Pre-constriction:

-

Induce a stable contraction by adding a vasoconstrictor agent, such as the thromboxane A2 mimetic U46619 or phenylephrine.

-

-

Drug Administration:

-

Once a stable contraction plateau is reached, add MRE-269 in a cumulative manner, increasing the concentration stepwise.

-

-

Data Recording and Analysis:

-

Record the changes in isometric tension.

-

Express the relaxation at each concentration as a percentage of the pre-constriction tension.

-

Plot the percentage of relaxation against the logarithm of the MRE-269 concentration to generate a concentration-response curve and determine the EC50 value.

-

Conclusion

This compound, as the active metabolite of selexipag, is a potent and selective IP receptor agonist with significant vasodilatory and anti-proliferative effects on pulmonary arterial smooth muscle cells. Its pharmacological profile, characterized by high potency and a favorable pharmacokinetic profile, underpins the therapeutic efficacy of selexipag in the management of pulmonary arterial hypertension. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other IP receptor agonists in the context of cardiovascular and pulmonary research.

References

- 1. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of MRE-269: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of MRE-269, the active metabolite of the prostacyclin receptor agonist selexipag. MRE-269 is the primary contributor to the pharmacological activity of selexipag, which is used in the treatment of pulmonary arterial hypertension (PAH). This document summarizes key pharmacokinetic data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows. The deuterated isotopologue, MRE-269-d6, is likely utilized as an internal standard in quantitative bioanalytical assays for MRE-269, though specific pharmacokinetic studies on this compound are not publicly available.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of MRE-269 has been characterized in several clinical studies involving healthy volunteers. The data presented below is a summary from single and multiple ascending dose studies.

Table 1: Single Dose Pharmacokinetic Parameters of MRE-269 in Healthy Male Subjects

| Parameter | 100 µg Selexipag Dose | 400 µg Selexipag Dose |

| Tmax (h) | ~4.0 | ~4.0 |

| Cmax (ng/mL) | Data not consistently reported | Data not consistently reported |

| AUC (ng·h/mL) | Data not consistently reported | Data not consistently reported |

| Half-life (t½) (h) | 7.9 | 9.4 - 14.22 |

Table 2: Multiple Dose Pharmacokinetic Parameters of MRE-269 in Healthy Male Subjects (following up-titration)

| Parameter | Up to 600 µg Selexipag Twice Daily |

| Tmax (h) | ~4.0 |

| Cmax (ng/mL) | Data not consistently reported |

| AUC (ng·h/mL) | Data not consistently reported |

| Half-life (t½) (h) | ~10.53 |

Note: Exposure to MRE-269 (AUC) is approximately 3- to 4-fold higher than that of the parent drug, selexipag. The presence of food has been shown to decrease the exposure to MRE-269 by 27%.

Experimental Protocols

In Vivo Pharmacokinetic Studies in Healthy Volunteers

Study Design: The pharmacokinetic parameters of MRE-269 were primarily determined through Phase I, double-blind, placebo-controlled, single and multiple ascending dose studies in healthy male subjects. An up-titration dosing regimen was often employed to improve tolerability.

Dosing:

-

Single Dose Studies: Oral administration of selexipag at doses ranging from 100 µg to 400 µg.

-

Multiple Dose Studies: Twice-daily oral administration of selexipag with doses up-titrated in steps, for instance, from 400 µg to 600 µg.

Sample Collection and Analysis:

-

Blood samples were collected at various time points post-dose to characterize the plasma concentration-time profile of MRE-269.

-

Plasma concentrations of MRE-269 were quantified using validated bioanalytical methods, likely high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), with this compound used as an internal standard for accurate quantification.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for the conversion of selexipag to MRE-269 and the subsequent metabolism of MRE-269.

Methodology:

-

Microsomal Incubations: Selexipag was incubated with human liver and intestinal microsomes.

-

Enzyme Contribution: The primary enzyme responsible for the hydrolysis of selexipag to MRE-269 is carboxylesterase 1 (CES1) in the liver and CES2 in the intestine.

-

Further Metabolism: The metabolism of MRE-269 is mediated by cytochrome P450 enzymes (CYP2C8 and CYP3A4) and UDP-glucuronosyltransferases (UGT1A3 and UGT2B7).

In Vitro Pharmacodynamic Assays

cAMP Measurement Assay:

-

Cell Line: Human pulmonary artery smooth muscle cells (PASMCs).

-

Protocol: PASMCs were treated with varying concentrations of MRE-269. The intracellular levels of cyclic adenosine monophosphate (cAMP) were then measured, typically using a competitive immunoassay or a reporter gene assay. MRE-269 has been shown to increase cAMP levels in a concentration-dependent manner in these cells.

Cell Proliferation Assay:

-

Cell Line: PASMCs from patients with chronic thromboembolic pulmonary hypertension (CTEPH).

-

Protocol: The antiproliferative effects of MRE-269 were assessed by measuring the inhibition of platelet-derived growth factor (PDGF)-induced cell proliferation. MRE-269 has been demonstrated to suppress the proliferation of these cells.

Visualizations

MRE-269 Signaling Pathway

Caption: MRE-269 signaling cascade in vascular smooth muscle cells.

Experimental Workflow for a Single Dose Pharmacokinetic Study

Caption: Workflow for a single-dose pharmacokinetic study of MRE-269.

Navigating the Stability and Storage of MRE-269-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for MRE-269-d6, a deuterated active metabolite of Selexipag. Due to the limited availability of direct stability data for this compound, this document leverages information from its non-deuterated counterpart, MRE-269, and its parent drug, Selexipag. The structural similarities between these compounds allow for informed inferences regarding the stability profile of this compound.

Introduction to this compound

This compound is the deuterium-labeled version of MRE-269, the pharmacologically active metabolite of Selexipag, a prostacyclin IP receptor agonist used in the treatment of pulmonary arterial hypertension. The deuteration makes this compound a valuable tool in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification. Understanding its stability is crucial for ensuring the accuracy and reliability of such bioanalytical methods.

Recommended Storage Conditions

Based on data from commercial suppliers for MRE-269, the following storage conditions are recommended to maintain the integrity of this compound.

Table 1: Recommended Storage Conditions for MRE-269 (as a proxy for this compound)

| Form | Storage Temperature | Duration |

| Solid (Powder) | -20°C | Up to 4 years[1] |

| In Solvent | -80°C | Up to 2 years[2] |

| -20°C | Up to 1 year[2] |

Stability Profile and Degradation Pathways

While specific forced degradation studies on this compound are not publicly available, extensive research on its parent drug, Selexipag, provides critical insights into potential degradation pathways. Selexipag has been shown to degrade under various stress conditions, and it is reasonable to anticipate that this compound would exhibit similar vulnerabilities due to its shared core structure.

Table 2: Summary of Forced Degradation Studies on Selexipag

| Stress Condition | Observations | Potential Degradation Products |

| Acidic | Degradation observed. | Hydrolysis of the amide linkage. |

| Alkaline | Significant degradation. | Hydrolysis of the amide linkage, leading to the formation of MRE-269 as a degradant of Selexipag.[3][4] |

| Oxidative | Stable. | Minimal to no degradation observed.[4] |

| Thermal | Stable at elevated temperatures (e.g., 70°C). | Resistant to heat-induced degradation.[4] |

| Photolytic | Stable. | No significant degradation upon exposure to light.[4] |

| Moist Heat | Degradation observed. | Formation of a degradation product with m/z 454.54.[3][4] |

The primary degradation pathway for Selexipag under hydrolytic conditions (acidic and alkaline) involves the cleavage of the amide bond, which in the case of Selexipag, leads to the formation of its active metabolite, MRE-269. This suggests that the core structure of MRE-269 is relatively stable under these conditions compared to the parent drug. However, further degradation of MRE-269 itself is possible under prolonged or more extreme stress.

Experimental Protocols: Stability-Indicating Analytical Method

The following section outlines a typical experimental protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, based on validated methods for Selexipag and its impurities, including MRE-269. This method can be adapted for the analysis of this compound to assess its purity and stability.

4.1. Chromatographic Conditions

Table 3: Example RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5] |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Orthophosphoric acid) and an organic solvent (e.g., Acetonitrile). A common ratio is 70:30 (v/v) aqueous to organic.[5] |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 30°C[5] |

| Detection Wavelength | 260 nm[5] |

| Injection Volume | 10 µL[5] |

| Run Time | 7 minutes[5] |

4.2. Preparation of Solutions

-

Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) and dilute to the desired working concentration.

-

Sample Solution: Subject the this compound sample to various stress conditions (as outlined in Table 2). After the specified duration, neutralize the solution if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

4.3. Forced Degradation Study Protocol

-

Acid Degradation: Treat the sample with 0.1 M HCl at room temperature or elevated temperature for a specified period.

-

Alkaline Degradation: Treat the sample with 0.1 M NaOH at room temperature for a specified period.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid sample to a high temperature (e.g., 70°C) in a hot air oven.

-

Photodegradation: Expose the sample to UV light (e.g., 254 nm) and/or visible light.

4.4. Method Validation

The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing Key Processes

5.1. Metabolic Pathway of Selexipag to MRE-269

Caption: Metabolic pathway of Selexipag to its active metabolite, MRE-269.

5.2. Experimental Workflow for Stability-Indicating Method Development

Caption: General workflow for developing a validated stability-indicating analytical method.

Conclusion

While direct stability data for this compound is scarce, a robust understanding of its stability and optimal storage conditions can be extrapolated from its non-deuterated form, MRE-269, and its parent compound, Selexipag. For critical applications, it is imperative to conduct specific stability studies on this compound following the principles and methodologies outlined in this guide. The provided experimental protocols and workflows offer a solid foundation for researchers and drug development professionals to ensure the integrity and reliability of this compound in their studies.

References

An In-depth Technical Guide on MRE-269-d6 for the Study of G Protein-Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of the oral prostacyclin (IP) receptor agonist, selexipag.[1][2][3] MRE-269 is a potent and selective agonist for the prostacyclin receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in vasodilation and inhibition of platelet aggregation.[3][4] This technical guide provides a comprehensive overview of MRE-269, with a focus on its application in studying GPCRs, including detailed experimental protocols, quantitative data, and visualization of relevant pathways and workflows. The deuterated variant, MRE-269-d6, serves as a valuable tool in pharmacokinetic studies and as an internal standard for analytical measurements.

Mechanism of Action and Signaling Pathway

MRE-269 selectively binds to and activates the prostacyclin (IP) receptor, which is coupled to the Gs alpha subunit of the heterotrimeric G protein.[1] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] The elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of smooth muscle cell proliferation.[1]

Quantitative Data

The following tables summarize the binding affinity, selectivity, and functional potency of MRE-269 from various in vitro studies.

Table 1: Binding Affinity of MRE-269 for the Prostacyclin (IP) Receptor

| Parameter | Species | Value | Reference |

| Ki | Human | 20 nM | [4] |

Table 2: Selectivity Profile of MRE-269 Against Other Prostanoid Receptors

| Receptor | IC50 (µM) | Reference |

| DP | 2.6 | [4] |

| EP1 | >10 | [4] |

| EP2 | 5.8 | [4] |

| EP3 | >10 | [4] |

| EP4 | 4.9 | [4] |

| FP | >10 | [4] |

| TP | >10 | [4] |

Table 3: Functional Potency of MRE-269

| Assay | Cell/Tissue Type | Parameter | Value | Reference |

| ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | IC50 | 0.21 µM | [4] |

| ADP-induced Platelet Aggregation | Rat Platelet-Rich Plasma | IC50 | 10 µM | [4] |

| PDGF-induced Proliferation | Normal Human PASMCs | IC50 | 3.67 µM | [1] |

| PDGF-induced Proliferation | CTEPH Patient PASMCs | IC50 | 0.07 µM | [1] |

| Cellular Relaxation | Human PASMCs | EC50 | 4.3 nM | [1] |

| Inhibition of Cell Proliferation | Human PASMCs | IC50 | 4.0 nM | [1] |

| Extracellular Matrix Synthesis | Human PASMCs | IC50 | 8.3 nM | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the quantitative data tables are provided below.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of MRE-269 for the human IP receptor.

Materials:

-

Cells expressing the human IP receptor (e.g., HEK293 or CHO cells)

-

Radiolabeled IP receptor agonist (e.g., [3H]-iloprost)

-

Unlabeled MRE-269

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human IP receptor to a sufficient density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled MRE-269.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled IP receptor agonist.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the MRE-269 concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of MRE-269 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of MRE-269 to stimulate the production of intracellular cAMP.

Materials:

-

Cells expressing the IP receptor (e.g., human pulmonary artery smooth muscle cells - PASMCs)

-

MRE-269

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX)

-

Cell culture medium

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

-

Cell Preparation:

-

Seed the cells in a multi-well plate and allow them to adhere and grow.

-

Prior to the assay, replace the culture medium with a serum-free medium containing a PDE inhibitor to prevent the degradation of newly synthesized cAMP.

-

-

Cell Stimulation:

-

Add varying concentrations of MRE-269 to the wells.

-

Incubate the plate at 37°C for a specific time to allow for cAMP production.

-

-

cAMP Detection:

-

Stop the reaction and lyse the cells according to the instructions of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using the detection kit.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the MRE-269 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of MRE-269 that produces 50% of the maximal response).

-

GTPγS Binding Assay

This assay measures the activation of G proteins by the IP receptor upon stimulation with MRE-269. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Materials:

-

Cell membranes expressing the IP receptor and the Gs protein

-

[35S]GTPγS

-

Guanosine diphosphate (GDP)

-

MRE-269

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2)

-

Unlabeled GTPγS (for non-specific binding)

Procedure:

-

Assay Setup:

-

In a multi-well plate, add the cell membrane preparation, a fixed concentration of GDP, and varying concentrations of MRE-269.

-

-

Initiation of Reaction:

-

Initiate the binding reaction by adding [35S]GTPγS to each well.

-

Incubate the plate at 30°C for a defined period with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding.

-

Plot the specific [35S]GTPγS binding against the logarithm of the MRE-269 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

This compound, as a stable isotope-labeled version of the potent and selective IP receptor agonist MRE-269, is an indispensable tool for researchers studying the pharmacology of the prostacyclin pathway. This guide provides the foundational knowledge, quantitative data, and detailed experimental frameworks necessary for its effective use in GPCR research and drug development. The provided protocols and diagrams offer a clear and structured approach to investigating the interaction of MRE-269 with its target receptor and elucidating its downstream signaling effects.

References

- 1. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. A long-acting and highly selective prostacyclin receptor agonist prodrug, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), ameliorates rat pulmonary hypertension with unique relaxant responses of its active form, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269), on rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Exploratory Therapeutic Potential of MRE-269

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269, also known as ACT-333679, is the active metabolite of the orally available prostacyclin (IP) receptor agonist, Selexipag.[1] Selexipag is approved for the treatment of pulmonary arterial hypertension (PAH).[1][2] Upon oral administration, Selexipag is rapidly hydrolyzed by carboxylesterases to MRE-269, which is significantly more potent and possesses a longer half-life, making it the primary contributor to the pharmacological effects of Selexipag.[3][4] This technical guide provides an in-depth overview of the exploratory studies on the therapeutic potential of MRE-269, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. The deuterated form, MRE-269-d6, is primarily utilized as an internal standard in analytical assays and is presumed to have a therapeutic potential equivalent to that of MRE-269.[3]

Core Mechanism of Action

MRE-269 is a potent and selective agonist of the prostacyclin (IP) receptor.[3] The activation of the IP receptor, a Gs protein-coupled receptor, initiates a signaling cascade that is central to its therapeutic effects. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][5] The elevation of cAMP levels in vascular smooth muscle cells results in vasodilation, while in platelets it inhibits aggregation.[1][3] Furthermore, MRE-269 has demonstrated significant anti-proliferative effects on pulmonary artery smooth muscle cells (PASMCs), a key factor in the pathology of pulmonary hypertension.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various in vitro and ex vivo exploratory studies on MRE-269.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor | Parameter | Value | Species | Reference |

| Prostacyclin (IP) | Ki | 20 nM | Human | [3] |

| Prostaglandin D2 (DP) | IC50 | 2.6 µM | Human | [3] |

| Prostaglandin E2 (EP1) | IC50 | >10 µM | Human | [3] |

| Prostaglandin E2 (EP2) | IC50 | 5.8 µM | Human | [3] |

| Prostaglandin E2 (EP3) | IC50 | >10 µM | Human | [3] |

| Prostaglandin E2 (EP4) | IC50 | 4.9 µM | Human | [3] |

| Prostaglandin F2α (FP) | IC50 | >10 µM | Human | [3] |

| Thromboxane A2 (TP) | IC50 | >10 µM | Human | [3] |

Table 2: In Vitro Functional Activity

| Assay | Cell/Tissue Type | Parameter | Value | Species | Reference |

| cAMP Accumulation | Human PASMCs | - | Concentration-dependent increase | Human | [3][5] |

| cAMP Accumulation | CHO cells expressing human IP receptor | EC50 | 11 nM | Human | |

| Cellular Relaxation | Human PASMCs | EC50 | 4.3 nM | Human | [1] |

| Vasodilation | Rat Small Pulmonary Artery | pEC50 | 4.98 ± 0.22 | Rat | [5] |

| ADP-induced Platelet Aggregation | Platelet-rich plasma | IC50 | 0.21 µM | Human | [3] |

| ADP-induced Platelet Aggregation | Platelet-rich plasma | IC50 | 10 µM | Rat | [3] |

| PDGF-induced PASMC Proliferation | Normal Human PASMCs | IC50 | 3.67 µM | Human | |

| PDGF-induced PASMC Proliferation | CTEPH Patient PASMCs | IC50 | 0.07 µM | Human | |

| Extracellular Matrix Synthesis | Human PASMCs | IC50 | 8.3 nM | Human | [1] |

Signaling Pathways and Experimental Workflows

MRE-269 Signaling Pathway

The primary signaling pathway for MRE-269 involves the activation of the IP receptor, leading to a cascade of intracellular events that mediate its therapeutic effects.

Experimental Workflow: In Vitro PASMC Proliferation Assay

A common method to assess the anti-proliferative effects of MRE-269 is the BrdU incorporation assay in platelet-derived growth factor (PDGF)-stimulated pulmonary artery smooth muscle cells (PASMCs).

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of MRE-269's therapeutic potential. These should be optimized for specific laboratory conditions.

IP Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of MRE-269 for the IP receptor.

-

Membrane Preparation:

-

Culture cells expressing the human IP receptor (e.g., CHO cells) and harvest.

-

Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand for the IP receptor (e.g., [³H]-Iloprost).

-

Increasing concentrations of unlabeled MRE-269 (for competition curve) or buffer (for total binding).

-

For non-specific binding, add a high concentration of a known IP receptor agonist (e.g., unlabeled Iloprost).

-

-

Initiate the binding reaction by adding the prepared cell membrane suspension.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the MRE-269 concentration.

-

Calculate the IC₅₀ value from the curve and then determine the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (HTRF)

This protocol outlines a method to measure intracellular cAMP levels in response to MRE-269 stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Cell Culture and Stimulation:

-

Seed cells (e.g., human PASMCs) in a 96-well plate and culture until they reach the desired confluency.

-

Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of MRE-269 to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells by adding the HTRF lysis buffer provided in the assay kit.

-

Add the HTRF detection reagents: cAMP-d2 (acceptor) and an anti-cAMP antibody labeled with a cryptate (donor).

-

Incubate at room temperature in the dark for approximately 60 minutes to allow for the competitive binding reaction to reach equilibrium.

-

-

Measurement:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

Calculate the ratio of the two fluorescence signals (665 nm / 620 nm).

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.

-

Plot the cAMP concentration against the MRE-269 concentration to generate a dose-response curve and calculate the EC₅₀ value.

-

PASMC Proliferation (BrdU Incorporation Assay)

This protocol describes the measurement of cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

-

Cell Seeding and Treatment:

-

Seed human PASMCs in a 96-well plate and allow them to adhere and grow.

-

Starve the cells in a low-serum medium to synchronize their cell cycles.

-

Stimulate the cells with a mitogen such as PDGF.

-

Simultaneously treat the cells with various concentrations of MRE-269 or a vehicle control.

-

Incubate for 24-48 hours.

-

-

BrdU Labeling:

-

Add BrdU labeling solution to each well and incubate for an additional 2-24 hours, allowing BrdU to be incorporated into the DNA of proliferating cells.

-

-

Detection:

-

Remove the labeling medium and fix the cells.

-

Denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.

-

Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Incubate to allow the antibody to bind to the BrdU.

-

Wash the wells to remove unbound antibody.

-

Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until color develops.

-

Stop the reaction with a stop solution.

-

-

Quantification:

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

-

Calculate the percentage of inhibition of proliferation for each MRE-269 concentration and determine the IC₅₀ value.

-

Isolated Rat Pulmonary Artery Vasodilation Assay

This ex vivo protocol is used to assess the vasodilatory effects of MRE-269 on isolated arterial rings.

-

Tissue Preparation:

-

Humanely euthanize a rat and excise the lungs.

-

Dissect the pulmonary arteries in cold, oxygenated physiological salt solution (PSS).

-

Clean the arteries of adhering connective tissue and cut them into rings (2-3 mm in length).

-

Suspend the arterial rings in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O₂/5% CO₂. The rings are connected to an isometric force transducer.

-

-

Equilibration and Pre-contraction:

-

Allow the rings to equilibrate under a determined optimal resting tension for about 60-90 minutes.

-

Induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or U46619).

-

-

Vasodilation Measurement:

-

Once a stable contraction plateau is reached, add MRE-269 to the organ bath in a cumulative, concentration-dependent manner.

-

Record the changes in isometric tension after each addition.

-

-

Data Analysis:

-

Express the relaxation at each MRE-269 concentration as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the logarithm of the MRE-269 concentration to construct a dose-response curve.

-

Calculate the pEC₅₀ (-log EC₅₀) and the maximum relaxation (Emax) from the curve.

-

Conclusion

Exploratory studies on MRE-269 have robustly demonstrated its therapeutic potential, primarily through its selective agonism at the IP receptor. The comprehensive in vitro and ex vivo data highlight its potent vasodilatory, anti-platelet, and anti-proliferative properties, which are highly relevant to the treatment of pulmonary arterial hypertension and other vasoproliferative disorders. The detailed experimental protocols provided in this guide serve as a foundation for further research and development of MRE-269 and other selective IP receptor agonists. The elucidation of its signaling pathway, particularly the involvement of ID genes in its anti-proliferative effects, opens new avenues for targeted therapeutic strategies.

References

- 1. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 3. assaygenie.com [assaygenie.com]

- 4. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application